molecular formula C19H15Cl2N5 B3572399 N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine

N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine

Cat. No.: B3572399
M. Wt: 384.3 g/mol
InChI Key: SDEUANFQWZQARP-UHFFFAOYSA-N
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Description

“N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine” is a chemical compound with the molecular formula C21H26Cl2N2 . It has an average mass of 377.350 Da and a monoisotopic mass of 376.147308 Da .


Synthesis Analysis

Benzyl halides, which are widely used as alkylation reagents in drug synthesis, are potential genotoxic impurities (PGTIs) required to be controlled at trace levels . A simple derivatization HPLC-UV method was developed for the analysis of these residual trace benzyl halides in drug substances . Potassium iodide (KI) was used to convert the mixed benzyl halides into benzyl iodides before derivatization .

Scientific Research Applications

Tautomerism and Alkylation in Purine Derivatives

N-benzyl-N-(2,6-dichlorobenzyl)-9H-purin-6-amine, as a purine derivative, shares properties with compounds like N-methoxy-9-methyl-9H-purin-6-amines. These compounds exhibit significant variations in amino/imino tautomer ratios, which are crucial for understanding their chemical behavior and potential applications in synthesis and pharmaceuticals. These variations are identified and characterized through NMR methods, providing insights into their structural and chemical properties (Roggen & Gundersen, 2008).

Synthesis and Labeling in Pharmaceutical Research

The compound is related to others used in the synthesis and labeling of pharmaceuticals. For instance, the synthesis of related purine derivatives, such as arprinocid, involves the introduction of carbon-14 labels, an essential process in the development and tracking of pharmaceutical compounds (Ellsworth, Meriwether, & Mertel, 1989).

Large-Scale Pharmaceutical Manufacturing

In the context of pharmaceutical manufacturing, derivatives of this compound can be synthesized on a large scale. For example, a two-step process has been developed for the preparation of a benzylpurine compound from commercially available materials. This process highlights the scalability and industrial applicability of purine derivatives in drug production (Shi et al., 2015).

Tubulin Polymerization Inhibitors in Cancer Research

Derivatives of purines, including those structurally similar to this compound, are explored as potential tubulin polymerization inhibitors. These compounds show promise in inhibiting cancer cell proliferation, making them valuable in cancer research (Zhou et al., 2017).

Acetylcholinesterase Inhibition for Alzheimer's Disease

Research into purine derivatives also extends to neurological diseases. Some compounds, similar in structure to this compound, have been studied for their acetylcholinesterase inhibition properties, which is relevant in the context of Alzheimer's Disease treatment (Kang et al., 2013).

Synthesis of Acyclic Nucleotide Analogues

The compound is structurally related to purine derivatives used in synthesizing acyclic nucleotide analogues. These analogues have potential applications in various fields, including antiviral research (Alexander et al., 2000).

DNA Repair Enzyme Activity Evaluation in Cancer Therapy

In cancer therapy research, derivatives of this compound have been synthesized for evaluating the activity of DNA repair enzymes like MGMT in tumor tissue. This research is crucial in understanding tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

Agelasine Analogs in Antimycobacterial and Antiprotozoal Activity

Compounds structurally related to this compound have been investigated for their antimycobacterial and antiprotozoal activities. These studies contribute to the development of new therapeutic agents against infectious diseases (Roggen et al., 2011).

N-Benzyl Deprotection in Organic Synthesis

In organic synthesis, the N-benzyl group, a part of this compound, is commonly used as a protecting group. The study of its removal is vital for the development of various pharmaceuticals and natural products (Zhou et al., 2019).

Properties

IUPAC Name

N-benzyl-N-[(2,6-dichlorophenyl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5/c20-15-7-4-8-16(21)14(15)10-26(9-13-5-2-1-3-6-13)19-17-18(23-11-22-17)24-12-25-19/h1-8,11-12H,9-10H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEUANFQWZQARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=C(C=CC=C2Cl)Cl)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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